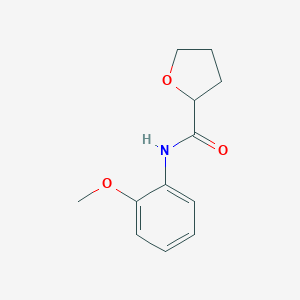

N-(2-methoxyphenyl)oxolane-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)oxolane-2-carboxamide |

InChI |

InChI=1S/C12H15NO3/c1-15-10-6-3-2-5-9(10)13-12(14)11-7-4-8-16-11/h2-3,5-6,11H,4,7-8H2,1H3,(H,13,14) |

InChI Key |

RZNIZJKCVBMCNQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(=O)C2CCCO2 |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2CCCO2 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Chemoinformatic Analyses

Systematic Investigation of Structural Determinants for Biological Activity

The biological activity of N-(2-methoxyphenyl)oxolane-2-carboxamide is determined by the specific arrangement of its three primary structural components: the oxolane ring, the amide linker, and the N-aryl (2-methoxyphenyl) substituent. SAR studies on analogous N-aryl amide structures indicate that modifications to each of these regions can significantly impact biological efficacy.

For instance, in studies of quinazolinone-2-carboxamide derivatives, alterations to the N-aryl portion led to a 95-fold improvement in potency against Plasmodium falciparum. acs.org This highlights the critical role of the aromatic substituent in molecular recognition and activity. Similarly, research on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as endothelin receptor-A antagonists demonstrated that substitutions on the aryl group were pivotal for enhancing potency. nih.gov These findings suggest that the 2-methoxyphenyl group in the target compound is a key determinant of its biological profile.

Impact of Specific Functional Groups on Target Affinity and Selectivity

The 2-methoxy group on the phenyl ring is a particularly influential functional group. Its electronic properties (electron-donating) and steric bulk can significantly affect target affinity and selectivity. In a series of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives, the N-(2-methoxyphenyl) moiety was a key feature of potent HIV-1 Vif inhibitors. nih.gov The position of the methoxy (B1213986) group is also critical; ortho-substitution, as in the target compound, restricts the rotation of the phenyl ring, influencing the molecule's preferred conformation.

In a study of ketamine analogues, it was found that 2- and 3-substituted compounds on the aromatic ring were generally more active than their 4-substituted counterparts. mdpi.com This underscores the importance of the substitution pattern on the aryl ring for biological activity. The methoxy group's ability to participate in hydrogen bonding or electronically influence the amide linkage can further modulate binding affinity.

Conformational Preferences and Their Role in Biological Recognition

The three-dimensional shape of this compound is a key factor in its interaction with biological macromolecules. Conformational analysis of structurally related molecules, such as 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, has shown that specific conformations are preferred for high-affinity binding to receptors. nih.gov The relative orientation of the oxolane ring and the methoxyphenyl group, dictated by the rotational barriers around the amide bond and the aryl-nitrogen bond, is critical.

The presence of the ortho-methoxy group can induce a specific conformational bias, holding the phenyl ring in a non-coplanar orientation relative to the amide plane. This defined shape may be complementary to the topology of a specific binding pocket, leading to enhanced affinity and selectivity. Computational studies on similar tertiary amides have revealed the existence of multiple stable rotamers in solution, with the lowest energy conformer often being the biologically active one. researchgate.netresearchgate.net

Stereochemical Considerations in the Pharmacological Profile of this compound and its Analogues

The oxolane-2-carboxamide scaffold contains a chiral center at the C2 position of the oxolane ring. Consequently, this compound can exist as two enantiomers, (R)- and (S)-. It is well-established that stereoisomers of a chiral drug can exhibit significantly different pharmacological activities. biomedgrid.combiomedgrid.com One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable effects (the distomer). researchgate.net

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of analogues of this compound, a QSAR model could be developed to predict their activity and guide the design of more potent compounds.

The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Multiple linear regression or more advanced machine learning algorithms are then used to build an equation that correlates these descriptors with the observed biological activity.

For instance, QSAR studies on a series of 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amine derivatives revealed that quantum chemical descriptors and hydrophobicity were important for their anti-proliferative activity. researchgate.net Similarly, a QSAR analysis of biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors highlighted the importance of steric and lipophilic properties of the N-substituents. nih.gov A robust QSAR model for this compound analogues would allow for the virtual screening of new derivatives and the prioritization of synthetic targets with the highest predicted activity.

Interactive Data Table: SAR of N-Aryl Amide Analogues

| Compound Class | Key Structural Features | Observed SAR Trends | Reference |

| Quinazolinone-2-carboxamides | Varied N-aryl substituents | Modifications on the aryl ring significantly impact antiplasmodial potency. | acs.org |

| N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides | Substituted N-aryl group | Disubstitution on the aryl ring, particularly at the 2 and 4 positions, enhanced antagonist activity. | nih.gov |

| 2-Amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamides | N-(2-methoxyphenyl) group | The 2-methoxyphenyl moiety is a feature of potent HIV-1 Vif inhibitors. | nih.gov |

| Threonine-derived β-lactone analogues | Multiple chiral centers | Stereochemistry is a critical determinant of inhibitory potency. | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations provide a fundamental understanding of the intrinsic properties of a molecule. For N-(2-methoxyphenyl)oxolane-2-carboxamide, these studies have been crucial in defining its three-dimensional structure and the distribution of its electrons, which are key determinants of its chemical behavior and interaction with biological systems.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been utilized to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations reveal the precise bond lengths, bond angles, and dihedral angles that define the molecule's conformation. The optimized geometry indicates a non-planar structure, with the oxolane ring adopting an envelope conformation and the methoxyphenyl group oriented at a specific angle relative to the carboxamide linker. This specific spatial arrangement is critical for its interaction with molecular targets.

Electronic structure analysis through DFT provides a map of the electron density distribution across the molecule. This reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for forming intermolecular interactions such as hydrogen bonds and van der Waals forces.

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is primarily located on the electron-rich 2-methoxyphenyl ring, while the LUMO is distributed across the carboxamide group. This distribution suggests that the aromatic ring is the likely site for electrophilic attack, whereas the carboxamide group is more susceptible to nucleophilic attack.

Table 1: Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.25 | Indicates the energy of the highest occupied molecular orbital, related to the electron-donating ability. |

| LUMO Energy | -1.10 | Indicates the energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.15 | The energy difference between HOMO and LUMO, which is an indicator of chemical stability and reactivity. |

| Ionization Potential | 6.25 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.10 | The energy released when an electron is added to the molecule. |

| Electronegativity | 3.675 | A measure of the atom's ability to attract shared electrons to itself. |

| Chemical Hardness | 2.575 | A measure of resistance to change in electron distribution or charge transfer. |

| Chemical Softness | 0.388 | The reciprocal of chemical hardness, indicating higher reactivity. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding how this compound might interact with specific biological targets, such as proteins or enzymes.

Characterization of Binding Modes and Interaction Forces

Docking studies have revealed that this compound can adopt multiple binding poses within the active site of a target protein. The most favorable binding mode is characterized by a network of non-covalent interactions. These include hydrogen bonds formed between the amide group of the ligand and amino acid residues in the target's binding pocket. Additionally, hydrophobic interactions between the methoxyphenyl and oxolane rings and non-polar residues of the protein contribute significantly to the binding affinity.

Hotspot Identification within Target Binding Pockets

Through the analysis of multiple docking poses and the interaction energies, specific amino acid residues within the target's binding pocket have been identified as "hotspots" for interaction. These are residues that contribute most significantly to the binding energy and are crucial for the stability of the ligand-protein complex. Understanding these hotspots is vital for the rational design of more potent analogs of this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of both the ligand and the target, as well as the stability of their complex over time.

MD simulations of this compound in complex with a target protein have shown that the ligand remains stably bound within the active site throughout the simulation period. The simulations also highlight the flexibility of the oxolane ring and the rotational freedom of the methoxyphenyl group, which can allow the ligand to adapt its conformation to optimize interactions within the binding pocket. These dynamic movements are crucial for achieving a high-affinity binding state. The stability of the key hydrogen bonds and hydrophobic interactions observed in docking studies is also confirmed through MD simulations, providing greater confidence in the predicted binding mode.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

3D-QSAR studies are predicated on the principle that the biological activity of a ligand is directly related to its interaction with a receptor. These interactions are governed by the molecule's shape and the spatial distribution of its physicochemical properties. By aligning a series of molecules and calculating their steric and electrostatic fields, 3D-QSAR models can be generated to correlate these properties with observed biological activities.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. The process involves creating a 3D grid around the aligned molecules and calculating the interaction energies between a probe atom and each molecule at the grid points. These calculated energies constitute the CoMFA fields, which are then analyzed using partial least squares (PLS) regression to derive a QSAR model.

For a hypothetical CoMFA study on a series of this compound analogs, the following statistical parameters could be anticipated, indicating a robust and predictive model.

Table 1: Hypothetical CoMFA Statistical Results

| Parameter | Value | Description |

|---|---|---|

| q² | 0.65 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| r² | 0.92 | Non-cross-validated correlation coefficient, indicating a strong correlation between predicted and actual activity. |

| F-value | 150.7 | A high F-value suggests a statistically significant regression model. |

| Standard Error of Estimate | 0.21 | A low value indicates a smaller deviation between predicted and observed activities. |

The results from a CoMFA study are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to influence biological activity. For instance, green contours might indicate areas where bulky substituents are favored, while yellow contours could suggest regions where steric bulk is detrimental. Similarly, blue contours may represent areas where positive charges enhance activity, and red contours could indicate regions where negative charges are preferred.

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is an extension of the CoMFA methodology that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the molecular properties influencing biological activity. CoMSIA calculates similarity indices at the grid points, which have a smoother distance-dependent function, thus avoiding some of the artifacts that can arise in CoMFA fields.

A hypothetical CoMSIA model for this compound derivatives might yield the following statistical results and field contributions.

Table 2: Hypothetical CoMSIA Statistical Results and Field Contributions

| Parameter | Value |

|---|---|

| q² | 0.68 |

| r² | 0.94 |

| F-value | 165.2 |

| Standard Error of Estimate | 0.19 |

| Optimum Number of Components | 6 |

| Field Contributions (%) | |

| Steric | 15% |

| Electrostatic | 25% |

| Hydrophobic | 30% |

| H-Bond Donor | 18% |

CoMSIA contour maps provide a detailed visualization of the key interaction sites. For this compound, a CoMSIA map might reveal that hydrophobicity is a major driver of activity, with yellow contours indicating favorable regions for hydrophobic groups and white contours suggesting unfavorable regions. Purple contours could highlight areas where hydrogen bond donors are beneficial, while cyan contours might indicate favorable positions for hydrogen bond acceptors.

Advanced Research Perspectives and Potential Applications in Chemical Biology

Rational Design of Novel N-(2-methoxyphenyl)oxolane-2-carboxamide Derivatives with Optimized Biological Properties

The rational design of new derivatives based on a lead compound is a critical step in optimizing its biological activity, selectivity, and pharmacokinetic properties. For this compound, a systematic structure-activity relationship (SAR) study would be the foundational approach. nih.govacs.org This involves the synthesis and evaluation of a library of analogs where specific parts of the molecule are systematically modified.

Key modifications could include:

Substitution on the Phenyl Ring: The methoxy (B1213986) group at the ortho position of the phenyl ring is a key feature. Exploring other substituents (e.g., halogens, alkyls, trifluoromethyl, or other alkoxy groups) at various positions (meta, para) could significantly influence binding affinity and selectivity for a target protein. nih.gov The electronic and steric properties of these substituents would be crucial determinants of activity. mdpi.com

Modification of the Oxolane Ring: The oxolane ring itself can be altered. For instance, introducing substituents on the ring or replacing it with other heterocyclic systems (e.g., pyrrolidine, piperidine, or even more complex fused rings) could modulate the compound's conformational flexibility and interactions with biological targets.

Alteration of the Carboxamide Linker: The amide bond is a critical hydrogen bonding motif. Modifications such as N-methylation or replacement with bioisosteres (e.g., esters, ketones, or reverse amides) could fine-tune the molecule's metabolic stability and binding characteristics.

A hypothetical SAR study could yield data as illustrated in the interactive table below, which showcases how different substitutions might affect the inhibitory concentration (IC50) against a hypothetical target kinase.

| Compound ID | Phenyl Ring Substitution | Oxolane Ring Modification | Carboxamide Linker | Hypothetical IC50 (µM) |

| Lead-001 | 2-methoxy | Unsubstituted | -CONH- | 15.2 |

| Deriv-002 | 4-fluoro | Unsubstituted | -CONH- | 8.5 |

| Deriv-003 | 2,4-dichloro | Unsubstituted | -CONH- | 2.1 |

| Deriv-004 | 2-methoxy | 4-hydroxy | -CONH- | 25.8 |

| Deriv-005 | 2-methoxy | Unsubstituted | -CON(CH3)- | 18.9 |

Strategies for Multi-Target Directed Ligand Development Based on the Oxolane-2-carboxamide Scaffold

Complex diseases such as neurodegenerative disorders and cancer often involve multiple pathological pathways, making a "one-target, one-drug" approach insufficient. nih.gov The development of multi-target directed ligands (MTDLs), which can modulate several targets simultaneously, is a promising therapeutic strategy. nih.govspringernature.com The this compound scaffold is well-suited for such an approach.

Strategies for developing MTDLs from this scaffold could involve:

Pharmacophore Hybridization: This involves combining the key structural features of known ligands for different targets into a single molecule. For instance, the oxolane-2-carboxamide core could be linked to a pharmacophore known to inhibit a second, disease-relevant target. nih.gov

Scaffold Merging: If the pharmacophores of two different ligands share a common structural element, they can be merged to create a new MTDL. The oxolane-2-carboxamide scaffold could serve as a versatile starting point for such a merging strategy.

The following table illustrates a hypothetical design strategy for MTDLs based on the target compound, aiming for dual inhibition of a kinase and a protein involved in inflammation.

| MTDL ID | Linked Pharmacophore | Target 1 (Kinase) IC50 (µM) | Target 2 (Inflammatory Protein) IC50 (µM) |

| MTDL-01 | Quinoline moiety | 5.8 | 12.1 |

| MTDL-02 | Indole fragment | 2.3 | 7.9 |

| MTDL-03 | Stilbene derivative | 9.1 | 4.5 |

Development of Advanced In Vitro Systems for Comprehensive Mechanistic Studies

Understanding the precise mechanism of action of a novel compound is crucial for its development. Advanced in vitro systems are indispensable for these studies. For this compound and its derivatives, a tiered approach would be employed.

Initial Screening: High-throughput screening (HTS) against a panel of purified enzymes (e.g., kinases, proteases) or receptors would be the first step to identify potential molecular targets. nih.gov

Cell-Based Assays: Once a primary target is identified, cell-based assays are used to confirm its activity in a more biologically relevant context. acs.org This could involve using engineered cell lines that overexpress the target protein or reporter gene assays that measure the downstream effects of target modulation. mdpi.com

Advanced Cellular Models: To further investigate the compound's effects, more complex models such as 3D cell cultures (spheroids or organoids) or co-culture systems that mimic the tissue microenvironment can be utilized. These models provide more physiologically relevant data on the compound's efficacy and potential off-target effects.

A hypothetical workflow for in vitro mechanistic studies is outlined below:

| Assay Type | Purpose | Example System | Data Output |

| Biochemical Assay | Primary target identification | Panel of 96 recombinant kinases | IC50 values |

| Cell Proliferation Assay | Assess cytotoxic/cytostatic effects | Cancer cell lines (e.g., HeLa, A549) | GI50 values |

| Western Blot Analysis | Confirm target engagement in cells | Treated cell lysates | Changes in protein phosphorylation |

| Confocal Microscopy | Visualize subcellular localization | Fluorescently tagged compound | Cellular uptake and distribution |

Utilization of this compound as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule that selectively interacts with a specific protein target, allowing researchers to study the protein's function in biological systems. With appropriate optimization for potency and selectivity, derivatives of this compound could be developed into valuable chemical probes.

The development of a chemical probe from this scaffold would require:

High Selectivity: The probe must interact with its intended target with high fidelity and minimal off-target effects.

Potency: It should be active at low concentrations to minimize the risk of non-specific interactions.

Chemical Handle: A functional group (e.g., an alkyne or azide) can be incorporated into the molecule to allow for "click chemistry" ligation to reporter tags (e.g., biotin (B1667282) or a fluorophore). This enables techniques like affinity pull-down experiments to identify binding partners or imaging studies to visualize the target in cells.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery Initiatives

High-Throughput Screening (HTS): A library of derivatives based on the oxolane-2-carboxamide scaffold can be rapidly screened against a large number of biological targets to identify initial "hits."

Artificial Intelligence (AI) and Machine Learning (ML): The data generated from HTS can be used to train AI and ML models. arxiv.org These models can then predict the activity of virtual compounds, prioritize the synthesis of the most promising candidates, and guide the optimization of lead compounds by predicting their absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.compreprints.org Generative AI models can even design entirely new molecules based on the desirable features of the initial scaffold. arxiv.org

The synergy between these technologies can significantly accelerate the drug discovery process, reducing the time and cost associated with bringing a new therapeutic to the clinic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.